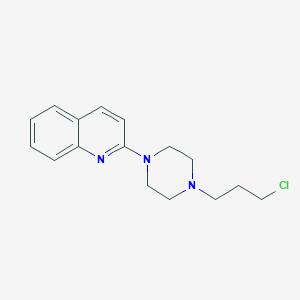
4-(Chloropropyl)-1-(2-quinolyl)piperazine
Übersicht
Beschreibung
4-(Chloropropyl)-1-(2-quinolyl)piperazine (CPQP) is a chemical compound that has been extensively studied for its pharmacological properties. CPQP is a piperazine derivative that has been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
4-(Chloropropyl)-1-(2-quinolyl)piperazine has been extensively studied for its pharmacological properties. It has been shown to have a wide range of biological activities such as anti-inflammatory, anti-tumor, and antimicrobial effects. 4-(Chloropropyl)-1-(2-quinolyl)piperazine has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4-(Chloropropyl)-1-(2-quinolyl)piperazine is not fully understood. However, it is believed to act on various receptors in the body such as the serotonin receptor, dopamine receptor, and adrenergic receptor. 4-(Chloropropyl)-1-(2-quinolyl)piperazine has been shown to inhibit the uptake of serotonin and dopamine, leading to an increase in their levels in the brain. This may contribute to its potential therapeutic effects for neurological disorders.
Biochemische Und Physiologische Effekte
4-(Chloropropyl)-1-(2-quinolyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 4-(Chloropropyl)-1-(2-quinolyl)piperazine has also been shown to have antimicrobial effects by inhibiting the growth of bacteria and fungi. In addition, 4-(Chloropropyl)-1-(2-quinolyl)piperazine has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Chloropropyl)-1-(2-quinolyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. 4-(Chloropropyl)-1-(2-quinolyl)piperazine also has a wide range of biological activities, making it useful for studying various pharmacological effects. However, 4-(Chloropropyl)-1-(2-quinolyl)piperazine also has some limitations for lab experiments. It can be difficult to obtain large quantities of 4-(Chloropropyl)-1-(2-quinolyl)piperazine, which may limit its use in certain experiments. In addition, 4-(Chloropropyl)-1-(2-quinolyl)piperazine may have some toxicity, which may limit its use in certain cell lines or animal models.
Zukünftige Richtungen
For the study of 4-(Chloropropyl)-1-(2-quinolyl)piperazine include the development of new therapeutic agents and the study of the mechanism of action and pharmacokinetics of 4-(Chloropropyl)-1-(2-quinolyl)piperazine.
Eigenschaften
CAS-Nummer |
131060-08-7 |
|---|---|
Produktname |
4-(Chloropropyl)-1-(2-quinolyl)piperazine |
Molekularformel |
C16H20ClN3 |
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
2-[4-(3-chloropropyl)piperazin-1-yl]quinoline |
InChI |
InChI=1S/C16H20ClN3/c17-8-3-9-19-10-12-20(13-11-19)16-7-6-14-4-1-2-5-15(14)18-16/h1-2,4-7H,3,8-13H2 |
InChI-Schlüssel |
SABCCZAHTZTCNO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCl)C2=NC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1CN(CCN1CCCCl)C2=NC3=CC=CC=C3C=C2 |
Andere CAS-Nummern |
131060-08-7 |
Synonyme |
4-(chloropropyl)-1-(2-quinolyl)piperazine 4-CPQP |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)
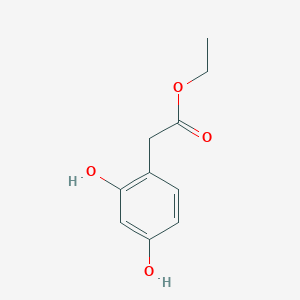
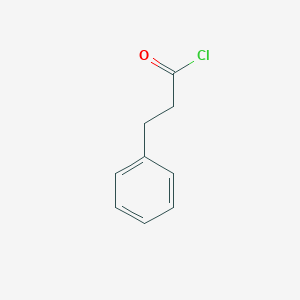
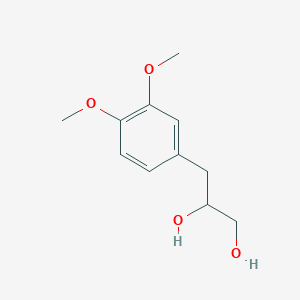
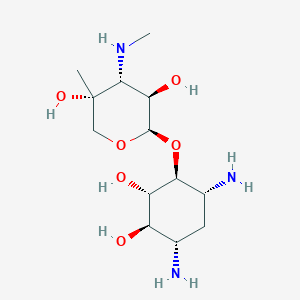
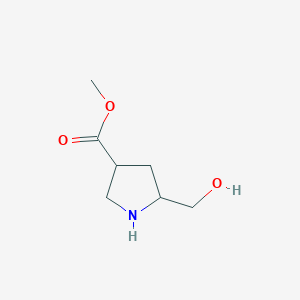
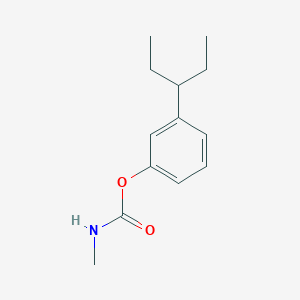
![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)
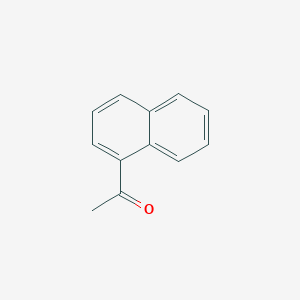
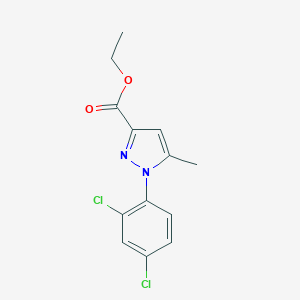
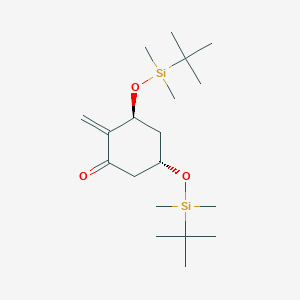
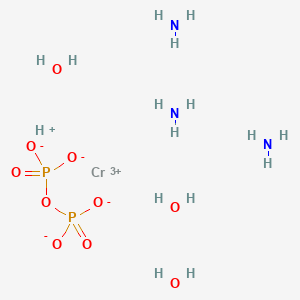
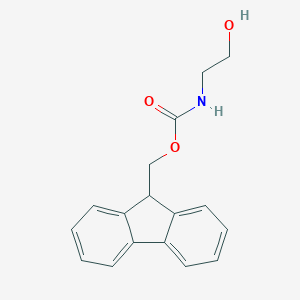
![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)